molecular formula C9H11NO B564422 (E)-5-(2-methoxyvinyl)-2-methylpyridine CAS No. 102878-29-5

(E)-5-(2-methoxyvinyl)-2-methylpyridine

Cat. No.: B564422
CAS No.: 102878-29-5
M. Wt: 149.193
InChI Key: YLWVNRLTVNZASE-AATRIKPKSA-N
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Description

(E)-5-(2-Methoxyvinyl)-2-methylpyridine is an organic compound belonging to the class of pyridines This compound is characterized by the presence of a methoxyvinyl group attached to the pyridine ring, specifically at the 5-position, and a methyl group at the 2-position The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the methoxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-methoxyvinyl)-2-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine as the core structure.

    Formation of the Methoxyvinyl Group: The methoxyvinyl group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired (E)-alkene.

    Reaction Conditions: The Wittig reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is typically maintained at room temperature or slightly elevated to ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5-(2-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the methoxyvinyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

(E)-5-(2-Methoxyvinyl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The methoxyvinyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (E)-5-(2-Methoxyvinyl)-7-methyl-1H-indazole: Similar structure with an indazole ring instead of pyridine.

    (E)-(2-Methoxyvinyl)benzene: Similar methoxyvinyl group attached to a benzene ring.

    1-Methoxy-4-[(E)-2-methoxyvinyl]benzene: Another compound with a methoxyvinyl group attached to a benzene ring.

Comparison:

    Structural Differences: The presence of different core structures (pyridine, indazole, benzene) leads to variations in chemical and biological properties.

    Unique Features:

Properties

IUPAC Name

5-[(E)-2-methoxyethenyl]-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWVNRLTVNZASE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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